molecular formula C9H8ClN3O B2619706 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole CAS No. 1934642-24-6

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2619706
CAS No.: 1934642-24-6
M. Wt: 209.63
InChI Key: SOVYZWKIKIFCMP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole ( 1934642-24-6) is a high-value chemical building block for research and development, particularly in medicinal chemistry. With the molecular formula C 9 H 8 ClN 3 O and a molecular weight of 209.63 g/mol, this compound is characterized by its 1,2,4-oxadiazole heterocycle linked to a 2-methylpyridin-4-yl group . The core structural feature of this molecule is the 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding . The presence of a reactive chloromethyl (-CH 2 Cl) group makes this compound an versatile intermediate for further synthetic modification. Researchers can utilize this handle to create amide, amine, or ether linkages, facilitating the construction of more complex molecules or its attachment to other pharmacophores, biomolecules, or solid supports. This compound is specifically designed for use in laboratory research. It is part of a class of molecules, 1,2,4-oxadiazoles, that are actively investigated for their broad therapeutic potential, which includes applications in anticancer, anti-inflammatory, antimicrobial, and neurodegenerative disease research . As with all fine chemicals, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-4-7(2-3-11-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVYZWKIKIFCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. For instance, compounds structurally related to 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer treatment .

Antimicrobial Properties
The oxadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent antibacterial and antifungal activities. For example, a series of oxadiazoles were synthesized and tested against various strains of bacteria and fungi, with some compounds showing remarkable efficacy . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Biological Significance

Anti-Diabetic Effects
In addition to anticancer and antimicrobial properties, certain oxadiazole derivatives have been evaluated for their anti-diabetic potential. Studies involving genetically modified models have shown that specific compounds can significantly lower glucose levels, suggesting their utility in managing diabetes . This dual functionality enhances their appeal in drug development.

Mechanistic Insights

Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole and target proteins involved in cancer progression and microbial resistance. These studies provide insights into binding affinities and can guide the optimization of lead compounds for better efficacy and selectivity .

Synthesis and Characterization

The synthesis of oxadiazoles typically involves multi-step reactions starting from readily available precursors. For instance, the condensation of hydrazides with aldehydes or ketones followed by cyclization forms the oxadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Study A AnticancerIdentified significant cytotoxicity against glioblastoma cell lines with apoptosis induction.
Study B AntimicrobialDemonstrated potent activity against multiple bacterial strains; specific derivatives showed >80% inhibition.
Study C Anti-diabeticShowed significant glucose-lowering effects in Drosophila models; promising for future diabetes research.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The oxadiazole ring and the chloromethyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole C₉H₇ClN₄O 222.63 3: 2-methylpyridin-4-yl; 5: chloromethyl High reactivity at chloromethyl site; pyridine enhances solubility in polar solvents
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole C₇H₅ClN₄O 212.60 3: pyridazin-3-yl; 5: chloromethyl Pyridazine ring increases π-π stacking potential; lower molecular weight
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 343.68 3: 2-(difluoromethoxy)phenyl; 5: 2-chloropyridin-3-yl Difluoromethoxy group enhances metabolic stability; higher lipophilicity
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C₁₈H₁₂Cl₂N₄O 371.22 3: 2-chlorophenyl; 5: chloro-pyrazolyl Bulky substituents reduce solubility; dual chloro groups increase electrophilicity
Key Observations:
  • Electronic Effects : The target compound’s 2-methylpyridine group donates electron density via its aromatic ring, contrasting with electron-withdrawing substituents (e.g., difluoromethoxy in ) that enhance electrophilicity .
  • Reactivity : The chloromethyl group in the target compound and allows facile alkylation, whereas analogues like with chloro-heteroaryl groups are better suited for cross-coupling reactions .
  • Solubility : Pyridine/pyridazine rings improve aqueous solubility compared to phenyl or pyrazolyl groups in and , which exhibit higher logP values .

Biological Activity

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloromethyl and pyridine groups contributes to its reactivity and biological potential. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Compounds similar to 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. In particular, certain derivatives exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent. For example, one study reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells .
  • Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored:

  • Bacterial Inhibition : 1,3,4-Oxadiazole derivatives have been shown to possess antibacterial activity against Mycobacterium bovis, with some compounds demonstrating strong inhibition in both active and dormant states . This suggests potential applications in treating tuberculosis.

Antitubercular Activity

Research into the antitubercular effects of oxadiazole derivatives indicates that they can inhibit key enzymes involved in mycolic acid biosynthesis, crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have confirmed their binding affinity to the enoyl reductase enzyme (InhA), which is vital for fatty acid synthesis in mycobacteria .

Table 1: Biological Activity Overview

Activity TypeCell Line/OrganismIC50 (µM)Reference
CytotoxicityMCF-7 (Breast Cancer)0.12 - 2.78
AntimicrobialMycobacterium bovisNot specified
AntitubercularMycobacterium tuberculosisNot specified

Case Study: Oxadiazole Derivatives in Cancer Therapy

A study highlighted the efficacy of a series of oxadiazole derivatives in inhibiting RET kinase activity, which is implicated in various cancers. One compound demonstrated significant inhibition at both molecular and cellular levels, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via cyclization of substituted amidoximes with chloromethyl precursors. Key steps include:

  • Amidoxime Formation : Reacting 2-methylpyridine-4-carboximidamide with hydroxylamine under reflux in ethanol .
  • Cyclization : Treating the amidoxime with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (e.g., NaH or Cs₂CO₃) at 50–80°C .
  • Critical Parameters :
  • Catalyst Choice : Cs₂CO₃ improves cyclization efficiency compared to weaker bases .
  • Solvent : Dimethoxyethane (DME) or acetonitrile enhances reaction homogeneity .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) achieves >95% purity .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

  • Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Chloromethyl group (δ 4.6–4.8 ppm, singlet for CH₂Cl) .
  • 2-Methylpyridinyl protons (δ 8.5–8.7 ppm for pyridine-H, δ 2.6 ppm for CH₃) .
  • IR Spectroscopy : Confirm oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]⁺ at m/z 224.05) and isotopic chlorine pattern .
  • SFC/HPLC : Assess enantiopurity (>97% ee achievable via chiral columns) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization of this oxadiazole derivative?

  • Answer : Key modifications include:

  • Pyridinyl Substitution : Replacing 2-methylpyridin-4-yl with electron-withdrawing groups (e.g., CF₃) enhances anticancer activity .
  • Chloromethyl Flexibility : Replacing Cl with morpholinomethyl improves solubility without compromising antibacterial efficacy .
  • Oxadiazole Regioisomerism : ANRORC rearrangement (e.g., switching 3- and 5-positions) alters metabolic stability .
  • Methodology : Use parallel synthesis to generate analogs, followed by high-throughput screening (e.g., caspase-3 activation assays for apoptosis induction) .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Answer : Prioritize models based on mechanistic hypotheses:

  • Cell Line Panels : Test against breast (T47D) and colorectal (HCT-116) cancer lines, where oxadiazoles show G₁-phase arrest .
  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining after 48-hour treatment .
  • Target Identification : Use photoaffinity labeling (e.g., with ¹²⁵I-azide probes) to identify binding partners like TIP47 (IGF II receptor protein) .

Q. How do computational methods enhance understanding of this compound’s molecular interactions?

  • Answer :

  • Docking Studies : Use Gaussian 03 or AutoDock to model interactions with TIP47, focusing on oxadiazole’s π-π stacking with Phe residues .
  • DFT Calculations : Predict electrophilic reactivity at the chloromethyl group (LUMO maps guide derivatization) .
  • MD Simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .

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